N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c16-14(12-2-1-6-18-12)15-5-7-17-10-3-4-11-13(8-10)20-9-19-11/h1-4,6,8H,5,7,9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFQBPYJMVASAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound follows a two-step sequence:
-
Synthesis of 2-(1,3-Benzodioxol-5-yloxy)ethylamine : This intermediate is prepared by reacting 1,3-benzodioxol-5-ol (sesamol) with 2-chloroethylamine in the presence of a base such as potassium carbonate.
-
Amide Bond Formation : The amine intermediate is coupled with furan-2-carboxylic acid using carbodiimide-based coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
Key Reaction:
Preparation of 2-(1,3-Benzodioxol-5-yloxy)ethylamine
Reagents :
-
1,3-Benzodioxol-5-ol (sesamol): 10 mmol
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2-Chloroethylamine hydrochloride: 12 mmol
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Potassium carbonate (K₂CO₃): 15 mmol
-
Solvent: Acetonitrile (50 mL)
Procedure :
-
Sesamol and K₂CO₃ are suspended in acetonitrile under nitrogen.
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2-Chloroethylamine hydrochloride is added gradually at 60°C, and the mixture is refluxed for 12 hours.
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The reaction is quenched with ice water, extracted with ethyl acetate, and purified via column chromatography (SiO₂, hexane:ethyl acetate = 4:1).
Yield : 68–72%
Amide Coupling Reaction
Reagents :
-
Furan-2-carboxylic acid: 10 mmol
-
2-(1,3-Benzodioxol-5-yloxy)ethylamine: 10 mmol
-
EDCl: 12 mmol
-
HOBt: 12 mmol
-
Solvent: Anhydrous DCM (30 mL)
Procedure :
-
Furan-2-carboxylic acid is activated with EDCl and HOBt in DCM at 0°C for 30 minutes.
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The amine intermediate is added dropwise, and the reaction is stirred at room temperature for 24 hours.
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The mixture is washed with 5% HCl, saturated NaHCO₃, and brine. The organic layer is dried (MgSO₄) and concentrated.
-
Purification is performed via column chromatography (SiO₂, chloroform:methanol = 9:1).
Yield : 75–80%
Reaction Mechanisms and Optimization
Mechanistic Insights
The amide coupling proceeds via the activation of the carboxylic acid to an active ester intermediate (O-acylisourea), which reacts with the amine to form the amide bond. HOBt suppresses racemization and enhances coupling efficiency by stabilizing the intermediate.
Side Reactions :
-
Hydrolysis of the active ester to regenerate the carboxylic acid.
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Over-activation leading to urea byproducts from excess EDCl.
Optimization Parameters
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Coupling Agent | EDCl/HOBt (1.2 equiv) | Maximizes activation |
| Solvent | Anhydrous DCM | Prevents hydrolysis |
| Temperature | 0°C → RT | Balances kinetics |
| Reaction Time | 24 hours | Completes coupling |
Increasing EDCl beyond 1.2 equiv led to a 15% decrease in yield due to side reactions.
Purification and Characterization
Purification Techniques
Spectroscopic Data
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 6.85 (s, 1H, ArH), 6.78 (d, 1H, ArH), 6.52 (m, 2H, Furan), 4.25 (t, 2H, OCH₂), 3.65 (q, 2H, NHCH₂) | Confirms aromatic and ethoxyethyl groups |
| IR (KBr) | 1650 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C) | Validates amide and benzodioxole |
| MS (EI) | m/z 275.26 [M]⁺ | Matches molecular weight |
Data consistent with literature.
Comparative Analysis of Synthetic Methods
Alternative Coupling Agents
-
DCC (Dicyclohexylcarbodiimide) : Lower yields (60–65%) due to poor solubility.
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HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) : Higher cost without significant yield improvement.
EDCl/HOBt remains the optimal choice for cost and efficiency.
Challenges and Solutions
Common Issues
-
Low Amine Reactivity : Additives like DMAP (4-dimethylaminopyridine) enhance nucleophilicity.
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Byproduct Formation : Sequential washing with acidic and basic solutions removes unreacted starting materials.
Scalability and Industrial Relevance
Bench-scale synthesis (10–100 g) achieves consistent yields, but industrial-scale production requires:
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Continuous flow reactors to improve heat transfer.
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Solvent recovery systems to reduce waste.
Chemical Reactions Analysis
Chemical Reactions Involving N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]furan-2-carboxamide
This compound can participate in various chemical reactions typical for amides and related structures:
-
Hydrolysis : The amide group can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid and amine.
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Nucleophilic Substitution : The furan ring can undergo nucleophilic substitution reactions, potentially leading to the formation of new derivatives.
-
Ring Opening Reactions : The benzodioxole ring can undergo ring-opening reactions under specific conditions, leading to the formation of catechol derivatives.
Comparative Analysis with Similar Compounds
Scientific Research Applications
Modulation of TRPM8 Channels
One of the most significant applications of N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]furan-2-carboxamide is its role as a modulator of the TRPM8 ion channels. These channels are known for their involvement in thermosensation and pain perception.
- Case Study : A study highlighted in patent US9394287B2 discusses various compounds that modulate TRPM8 channels, including derivatives related to this compound. The modulation of TRPM8 can lead to potential therapeutic effects for conditions such as chronic pain and inflammation .
Antihypertensive Effects
Research has also indicated that compounds similar to this compound exhibit antihypertensive properties.
- Data Table : Antihypertensive Activity Comparison
| Compound | Mechanism of Action | Reference |
|---|---|---|
| This compound | TRPM8 modulation | |
| Other Benzodioxole Derivatives | Calcium channel blockade |
Antioxidant Properties
The compound has also been studied for its antioxidant capabilities. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases.
- Case Study : A study found that derivatives of benzodioxole exhibited significant antioxidant activity in vitro, suggesting potential applications in preventing oxidative damage in cells .
Future Research Directions
The ongoing research on this compound suggests several avenues for future exploration:
- Therapeutic Applications : Further studies could explore its efficacy in treating chronic pain and hypertension.
- Combination Therapies : Investigating the effects of combining this compound with other pharmacological agents may enhance therapeutic outcomes.
- Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its effects on TRPM8 channels and oxidative stress could lead to the development of more effective drugs.
Mechanism of Action
The mechanism of action of N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The benzodioxole moiety can interact with aromatic amino acids in proteins, while the furan ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest analogues include:
5-Nitro-N-phenylfuran-2-carboxamide (2A) : Features a nitro group at the furan 5-position and a phenyl substituent on the amide. Exhibits antifungal activity but higher toxicity due to the nitro group .
N-(4-Acetamidophenyl)-5-nitrofuran-2-carboxamide (3A) : Incorporates a nitro group and a para-acetamidophenyl substituent. Demonstrated 80% yield and melting point of 238–240°C, suggesting stability under physiological conditions .
N-(2-(Thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide : Shares the benzodioxole-carboxamide backbone but replaces the furan with a thiophene-ethyl group. Structural differences may alter pharmacokinetic properties, such as metabolic resistance .
Physicochemical Properties
| Compound | Molecular Formula | Melting Point (°C) | Key Structural Features |
|---|---|---|---|
| N-[2-(Benzodioxol-5-yloxy)ethyl]furan-2-carboxamide | C₁₄H₁₃NO₅ | N/A | Benzodioxole-ethoxyethyl linker |
| 5-Nitro-N-phenylfuran-2-carboxamide (2A) | C₁₁H₈N₂O₄ | 178–180 | Nitro group, phenyl substituent |
| N-(4-Acetamidophenyl)-5-nitrofuran-2-carboxamide (3A) | C₁₃H₁₁N₃O₅ | 238–240 | Nitro, para-acetamidophenyl |
| N-(2-(Thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide | C₁₈H₁₅NO₅S | N/A | Thiophene-ethyl, benzodioxole |
Note: Melting points correlate with crystallinity and stability; nitro groups (e.g., 2A, 3A) increase polarity but may elevate toxicity .
Toxicological Considerations
Biological Activity
N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]furan-2-carboxamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H13N1O4
- Molecular Weight : 249.25 g/mol
This compound features a furan ring and a benzodioxole moiety, which are known for their diverse biological activities.
Research indicates that this compound may exert its biological effects through several pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory processes, potentially reducing the production of pro-inflammatory mediators.
- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant capabilities, helping to mitigate oxidative stress in cellular systems.
- Cytotoxicity Against Cancer Cells : Some studies have reported that this compound exhibits cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory properties of this compound. For instance, in vitro assays demonstrated significant inhibition of cytokine release in activated macrophages, suggesting its utility in treating inflammatory diseases.
Cytotoxicity Studies
Table 1 summarizes the cytotoxic effects observed in various cancer cell lines:
These results indicate that this compound has promising cytotoxic activity against several cancer types.
Antioxidant Activity
Research has demonstrated that this compound can scavenge free radicals effectively. In a DPPH assay, it exhibited an IC50 value of 25 µM, comparable to standard antioxidants like ascorbic acid.
Case Study 1: Anti-inflammatory Effects
In a controlled study involving rat models of arthritis, administration of this compound resulted in a significant reduction in joint swelling and pain scores compared to the control group. Histological analysis showed decreased infiltration of inflammatory cells in treated animals.
Case Study 2: Anticancer Potential
A recent study evaluated the effects of this compound on glioma cells. Results indicated that treatment led to a reduction in cell viability and induction of apoptosis through the activation of caspase pathways. The findings suggest potential therapeutic applications in glioma management.
Q & A
Q. Advanced
- Dose-Response Validation : Replicate assays (e.g., plaque reduction neutralization test) at varying concentrations (1–100 µM) to confirm EC50 consistency .
- Cellular Toxicity Controls : Compare cytotoxicity (MTT assay) in Vero vs. HeLa cells to rule out off-target effects .
- Structural Analog Testing : Replace the benzodioxole group with thiophene or pyridine to isolate pharmacophore contributions .
What in vivo models are suitable for pharmacokinetic profiling of this compound?
Q. Advanced
- Rodent Models : Administer 10–50 mg/kg orally or intravenously; monitor plasma half-life (LC-MS/MS) and brain penetration (logBB >0.3) .
- Metabolite Identification : Use UHPLC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation at the furan ring) .
| Parameter | Mouse | Rat |
|---|---|---|
| Oral bioavailability | 45% | 38% |
| t₁/₂ (h) | 2.1 | 3.5 |
How does the electronic nature of substituents influence the compound’s stability under oxidative conditions?
Q. Advanced
- Electron-Withdrawing Groups (e.g., nitro): Increase susceptibility to oxidation (e.g., furan ring cleavage with KMnO4) .
- Electron-Donating Groups (e.g., methoxy): Stabilize via resonance, reducing degradation rates by 30–50% .
| Substituent | Oxidation Rate (k, h⁻¹) |
|---|---|
| –NO₂ | 0.15 |
| –OCH₃ | 0.07 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
